tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate
CAS No.: 1989954-20-2
Cat. No.: VC2739621
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate - 1989954-20-2](/images/structure/VC2739621.png)
Specification
CAS No. | 1989954-20-2 |
---|---|
Molecular Formula | C20H23NO3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | tert-butyl N-[2-[3-(3-formylphenyl)phenyl]ethyl]carbamate |
Standard InChI | InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23) |
Standard InChI Key | SOUDBWCGTRYBRY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O |
Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate contains a biphenyl scaffold with a formyl substituent and a carbamate-protected aminoethyl chain. The compound's framework integrates multiple functional groups that contribute to its chemical versatility. The molecular formula is C20H23NO3, with a calculated molecular weight of approximately 325.4 g/mol. The structure consists of two connected phenyl rings (forming the biphenyl system), with a formyl group (-CHO) at the meta position of one ring and a tert-butyloxycarbonyl-protected aminoethyl chain at the meta position of the other ring.
Structural Elements and Functional Groups
The compound contains several key structural elements that define its reactivity and properties:
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Biphenyl core: Provides structural rigidity and a planar aromatic system
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Formyl group: Offers a reactive carbonyl functionality for further transformations
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tert-Butyloxycarbonyl (Boc) group: Acts as a protective group for the amine function
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Ethyl linker: Connects the amine functionality to the biphenyl system
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Carbamate functionality: Forms a key component for potential hydrogen bonding interactions
The formyl group makes this compound particularly useful in synthetic chemistry as an aldehyde coupling partner for various condensation reactions. Similar structural features are observed in related compounds like tert-butyl N-(2-formylthiophen-3-yl)carbamate, which also contains a formyl group and a Boc-protected amine, though on a thiophene ring instead of a biphenyl system .
Physical and Chemical Properties
Physical Characteristics
Based on analysis of similar tert-butyl carbamate compounds, the following physical properties can be estimated for tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate:
Chemical Properties and Reactivity
The compound's chemical properties are largely determined by its functional groups. The aldehyde group is highly reactive toward nucleophiles, while the tert-butyl carbamate group provides protection for the amine functionality under various reaction conditions. The compound exhibits the following chemical characteristics:
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The formyl group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations
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The carbamate nitrogen can serve as a nucleophile under certain conditions when the tert-butyl group is removed
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The biphenyl system provides opportunities for π-π stacking interactions
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The tert-butyl group can be cleaved under acidic conditions (typically TFA or HCl), revealing the free amine
These properties are typical of tert-butyl carbamate derivatives containing formyl groups, as seen with compounds like tert-butyl N-(2-formylthiophen-3-yl)carbamate and tert-butyl (1-(4-formylphenyl)ethyl)carbamate.
Synthetic Methodologies
Retrosynthetic Analysis
A logical retrosynthetic approach to tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate would involve several key disconnections:
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Introduction of the formyl group through formylation of a biphenyl precursor
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Formation of the biphenyl core through cross-coupling chemistry
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Installation of the tert-butyl carbamate group via Boc-protection of an amine precursor
Synthetic Routes and Methods
Based on synthetic approaches for similar compounds, the following synthetic strategies could be employed:
Palladium-Catalyzed Cross-Coupling
A Suzuki or Stille coupling between appropriately substituted aryl halides and organometallic reagents could form the biphenyl core. For example, coupling a 3-bromobenzaldehyde with a 3-(2-aminoethyl)phenylboronic acid derivative (with the amine protected as needed).
Formylation Methods
Applications and Research Significance
Pharmaceutical Applications
The compound's structure suggests several potential applications in pharmaceutical research:
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As a building block for the synthesis of more complex molecules with potential biological activity
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In structure-activity relationship (SAR) studies of bioactive compounds
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As an intermediate in the synthesis of compounds targeting specific biological pathways
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For the development of molecular probes due to the presence of the reactive aldehyde group
Similar biphenyl-containing compounds have shown promise in various therapeutic areas, as seen with compounds like the LCZ696 intermediate mentioned in the search results .
Materials Science Applications
The biphenyl system in tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate provides electronic properties that could be valuable in materials science:
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As a precursor for extended π-conjugated systems
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In the development of organic electronic materials
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For the synthesis of dyes and chromophores
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As building blocks for supramolecular assemblies through aldehyde chemistry
Synthetic Utility
The presence of multiple reactive functionalities makes this compound a versatile synthetic intermediate:
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The aldehyde group allows for various condensation reactions
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The protected amine can be deprotected and further functionalized
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The biphenyl system can be modified through directed metallation chemistry
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The compound could serve as a scaffolding molecule for diversity-oriented synthesis
Structural Analysis and Comparison with Related Compounds
Structural Comparison
Table comparing tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate with related compounds from the search results:
Structure-Property Relationships
The compound's properties can be compared to those of similar structures to establish structure-property relationships:
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The biphenyl system contributes to increased lipophilicity compared to single-ring analogs
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The meta positioning of the formyl group likely reduces its reactivity slightly compared to para-substituted analogs due to decreased resonance effects
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The ethyl linker between the aromatic system and the carbamate provides conformational flexibility
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The tert-butyl carbamate group shares similar acid lability with other Boc-protected compounds
Computational Analysis
Based on similar compounds, computational predictions for tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate would include:
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